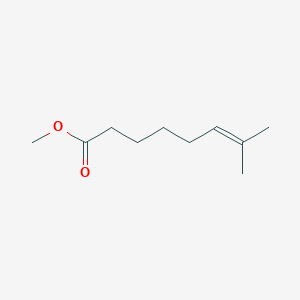
Methyl 7-methyloct-6-enoate
Descripción general
Descripción
Methyl 7-methyloct-6-enoate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Methyl 7-methyloct-6-enoate serves as a versatile intermediate in organic synthesis. It is utilized in the production of various compounds through different chemical reactions:
- Reagent in Organic Reactions : This compound is often employed as a reagent in the synthesis of more complex molecules. For instance, it can be transformed into other esters or alcohols through esterification or reduction processes .
- Building Block for Natural Products : It plays a crucial role in the total synthesis of natural products. For example, it has been used to synthesize furanocembrane natural products, which are of interest due to their biological activities .
Medicinal Chemistry
The potential therapeutic properties of this compound have garnered attention in medicinal chemistry:
- Drug Precursor : Research indicates that this compound can be a precursor for synthesizing bioactive molecules. Its derivatives have been investigated for anti-inflammatory and antimicrobial properties .
- Biological Activity Studies : Various studies have explored its interactions with biological systems, assessing its efficacy and safety as a potential therapeutic agent. These investigations often focus on its mechanism of action and pharmacokinetics.
Flavor and Fragrance Industry
This compound is recognized for its pleasant aroma, making it valuable in the flavor and fragrance industry:
- Fragrance Component : The compound is used as a fragrance ingredient due to its floral notes, contributing to perfumes and scented products. Its application extends to flavoring agents in food products .
Industrial Applications
In addition to its uses in research and industry, this compound finds applications in various industrial processes:
- Polymer Production : It can be utilized in the production of polymers through metathesis reactions, providing materials with desirable properties for various applications .
Case Studies
The following case studies highlight specific instances of this compound's applications:
Propiedades
Número CAS |
111998-05-1 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
methyl 7-methyloct-6-enoate |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-5-4-6-8-10(11)12-3/h7H,4-6,8H2,1-3H3 |
Clave InChI |
VVNNTRJHBIQIAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCCCC(=O)OC)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













